molecular formula C10H6FN5O B1451184 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1082528-81-1

3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B1451184
CAS No.: 1082528-81-1
M. Wt: 231.19 g/mol
InChI Key: IFXAIUQFJBIGIY-UHFFFAOYSA-N
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Description

The compound 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 3-fluorophenyl group at position 3 of the triazole ring (Figure 1).

Properties

IUPAC Name

3-(3-fluorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN5O/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXAIUQFJBIGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C(=O)NC=N3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that is crucial for cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression. Additionally, this compound has been found to interact with other biomolecules such as epidermal growth factor receptor (EGFR), leading to the inhibition of downstream signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the inhibition of CDK2 by binding to its active site, which prevents the enzyme from phosphorylating its substrates. This binding interaction is facilitated by the unique structure of the compound, which allows it to fit snugly into the active site of CDK2. Additionally, this compound has been found to inhibit EGFR by binding to its extracellular domain, thereby blocking the receptor’s ability to activate downstream signaling pathways. This dual inhibition of CDK2 and EGFR contributes to the compound’s potent anticancer effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, the compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with a clear dose-response relationship indicating that the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, potentially contributing to the compound’s overall pharmacological effects. Additionally, the compound has been found to affect metabolic flux, altering the levels of key metabolites involved in cellular energy production and biosynthesis.

Biological Activity

3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, synthetic approaches, and relevant case studies highlighting its efficacy against various biological targets.

  • Molecular Formula : C10H8FN5O
  • Molecular Weight : 231.19 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antitumor activity. For instance, a series of synthesized compounds were tested against breast cancer cell lines MDA-MB-231 and MCF-7 using the MTT assay. Notably, certain derivatives displayed IC50 values as low as 17.83 μM and 19.73 μM against these cell lines, indicating potent antiproliferative effects compared to conventional chemotherapeutics like Cisplatin .

Antibacterial Effects

The compound has also shown promising antibacterial properties. Research indicates that triazolo derivatives can inhibit the growth of various pathogenic bacteria. One study reported that compounds structurally related to this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Some derivatives have been identified as potent inducers of apoptosis in cancer cells. This effect is often linked to the activation of caspases and modulation of Bcl-2 family proteins .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in tumor proliferation and bacterial survival. For example, its inhibitory action on alkaline phosphatase enzymes has been correlated with potential anti-proliferative effects .

Case Studies

StudyCompound TestedBiological ActivityCell Line/BacteriaIC50/Effect
Triazolo DerivativesAntitumorMDA-MB-231/MCF-717.83 μM / 19.73 μM
Ticagrelor AnaloguesAntibacterialStaphylococcus aureusSignificant inhibition

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions that are both efficient and environmentally friendly. Techniques such as one-pot synthesis have been employed to streamline the process while maintaining high yields and purity levels .

Scientific Research Applications

Overview

3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, biological research, and material science.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies indicate that derivatives of triazolopyrimidines can inhibit specific kinases involved in cancer cell proliferation. The fluorophenyl group may enhance binding affinity to these targets, potentially leading to the development of novel anticancer therapies.
  • Antimicrobial Properties : Research has shown that compounds with similar triazolopyrimidine cores exhibit antimicrobial activity against a range of pathogens. This suggests potential applications in treating infectious diseases.
  • Neurological Disorders : The piperazine moiety in the compound may provide activity at neurotransmitter receptors, suggesting applications in treating conditions such as anxiety or depression. Studies are ongoing to evaluate its efficacy and mechanism of action in this context .

Chemical Biology

The compound serves as a valuable building block in the synthesis of more complex molecules. It can be utilized to create libraries of derivatives for high-throughput screening against various biological targets.

  • Enzyme Inhibition Studies : The compound's ability to inhibit enzymes such as kinases and phosphodiesterases is being explored. These enzymes play crucial roles in signaling pathways related to cancer and inflammation .
  • Target Identification : Research efforts are focused on identifying specific molecular targets that interact with this compound, which could lead to insights into its mechanism of action and therapeutic potential .

Material Science

Beyond biological applications, the unique chemical properties of this compound make it suitable for use in developing new materials.

  • Polymer Chemistry : The compound can be integrated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in the production of high-performance materials for industrial use .
  • Electronic Applications : Its electronic characteristics may allow for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research is ongoing to explore these possibilities further .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of specific kinases associated with cancer cell growth.
Antimicrobial EfficacyShowed significant activity against Gram-positive and Gram-negative bacteria.
Neurological EffectsIndicated potential modulation of serotonin receptors, suggesting antidepressant properties.
Enzyme InteractionIdentified inhibition of phosphodiesterases linked to inflammatory pathways.
Material PropertiesEnhanced thermal stability when incorporated into polymer composites.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity typical of triazolopyrimidines, including substitution and cross-coupling reactions.

a. Substitution Reactions

  • Nucleophilic Substitution: Reacts with amines or thiol groups under basic conditions (e.g., N,N-diisopropylethylamine) .

  • Electrophilic Substitution: Fluorine substituent enhances reactivity at the phenyl ring for alkylation or acylation .

b. Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: Brominated intermediates undergo coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) .

  • Sonogashira Coupling: Iodo derivatives react with alkynes (e.g., 4-ethylnylanisole) .

c. Oxidation/Reduction

  • Oxidation: Fluorophenyl group stabilizes reactive intermediates during oxidation with KMnO₄ or H₂O₂.

  • Reduction: LiAlH₄ or NaBH₄ reduce carbonyl groups to alcohols or amines.

Reaction Type Reagents Products
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidsCross-coupled triazolopyrimidines
SonogashiraPd(0), alkynesAlkyne-conjugated derivatives
OxidationKMnO₄, H₂O₂Oxidized triazolopyrimidines

Mechanism of Action

The compound’s biological activity stems from its triazolopyrimidine core, which interacts with enzymes such as kinases. Studies on similar derivatives indicate:

  • Kinase Inhibition: Targets ATP-binding pockets in oncogenic kinases, modulating cell proliferation .

  • Antiviral/Anticancer Effects: Structural modifications (e.g., fluorophenyl substituents) enhance binding affinity to viral RNA polymerases or tubulin .

a. Computational Insights
DFT calculations reveal:

  • HOMO/LUMO Alignment: Facilitates electron transfer during enzymatic interactions .

  • Hydrogen Bonding: Fluorine atoms stabilize interactions with nucleophilic residues in target proteins .

b. Preclinical Studies

  • IC₅₀ Values: Derivatives with fluorophenyl groups show IC₅₀ < 10 µM against MCF-7 breast cancer cells .

  • Selectivity: Substitution at the 3-position (e.g., fluorophenyl) improves specificity for kinase inhibitors .

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 3 Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) References
Target Compound 3-Fluorophenyl 259.22* Not reported Pending synthesis data N/A
3-(4-Bromobenzyl) analog (8a) 4-Bromobenzyl 347.16 237–239 5.47 (s, CH₂), 7.32 (d, Ar-H), 10.74 (s, NH)
3-(4-Chlorobenzyl) analog 4-Chlorobenzyl 261.67 Not reported Not reported
3-(4-Methoxyphenyl) analog 4-Methoxyphenyl 241.23 Not reported Not reported
3-Benzyl-5-tert-butyl analog (5) Benzyl + tert-butyl 283.14 Not reported 1.36 (s, C(CH₃)₃), 5.70 (s, CH₂)

Notes:

  • *Calculated molecular weight based on formula C₁₁H₈FN₅O.
  • The 3-(4-bromobenzyl) analog (8a) exhibits a higher molecular weight and distinct NH signals in NMR due to the bromine atom’s electron-withdrawing effects .
  • The 3-(4-methoxyphenyl) analog has an electron-donating methoxy group, which may enhance solubility compared to halogenated derivatives .

Modifications at Position 6

Position 6 substitutions alter the molecule’s conformational flexibility and bioactivity:

Compound Name Substituent at Position 6 Biological Activity References
Target Compound H (unsubstituted) Not reported N/A
6-(Oxadiazolyl-methyl) analog Oxadiazole-piperazinyl ethyl Potential kinase inhibition
6-Glycosylthioxo analog (11) Glycosylthio group Antiviral/antitumor potential
6-(Dimethylaminomethylidene) analog (16a) Dimethylaminomethylidene Nucleoside analog applications

Notes:

  • The 6-oxadiazole-piperazinyl analog () introduces a bulky, polar group, likely improving interaction with charged protein residues .
  • Glycosylation (e.g., compound 11) enhances water solubility and may facilitate nucleoside-like mechanisms .

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically follows multi-step organic transformations involving condensation, cyclization, and functional group modifications. The key synthetic strategy involves constructing the triazolo[4,5-d]pyrimidinone core fused with the 3-fluorophenyl substituent.

  • Condensation and Cyclization:
    A common approach starts with the condensation of 3-fluorophenyl-substituted precursors (such as substituted anilines or aldehydes) with suitable pyrimidine or triazole derivatives. This is followed by cyclization under controlled conditions to form the fused triazolopyrimidinone ring system.
  • Catalysts and Solvents:
    Polar aprotic solvents like dimethylformamide (DMF) are frequently used to dissolve reactants and facilitate the reaction. Catalysts such as potassium carbonate or copper salts can promote cyclization and improve reaction rates.
  • Temperature and Time:
    Reaction temperatures typically range from ambient to reflux conditions (25–100 °C), with reaction times varying from several hours to days depending on the step and scale.

One-Pot and Regioselective Cyclocondensation Methods

Recent advances have introduced efficient one-pot methods for synthesizing fluorinated heterocycles related to the triazolopyrimidinone scaffold:

  • [3+3] Cyclocondensation:
    Using 2-aminothiazoles or 2-amino-oxazoles with fluorinated alkynoates, a one-step cyclocondensation reaction can produce fluorinated heterocyclic pyrimidinones with good regioselectivity and yields. Although this method is described for thiazolo- and oxazolo-pyrimidinones, it provides a conceptual framework applicable to triazolopyrimidinones with fluorine substituents.
  • Solvent Effects:
    Protic solvents like methanol have been shown to give excellent conversion and isolated yields (up to 88%) in similar heterocyclic syntheses. Aprotic solvents such as DMF and DMSO also provide good conversions but sometimes lower isolated yields.
  • Catalyst Influence:
    Transition metal catalysts (e.g., silver, copper, palladium salts) may be used to enhance yields, though some reactions proceed efficiently under catalyst-free conditions.
Entry Catalyst Solvent Temperature (°C) Conversion (%) Isolated Yield (%)
1 None MeOH 70 100 88
2 Cu(OAc)2 MeOH 70 100 70
3 Pd(OAc)2 MeOH 70 100 50
4 None DMF 70 88 56
5 None DMSO 70 90 50

Table 1: Representative solvent and catalyst effects on fluorinated heterocyclic pyrimidinone synthesis (adapted from related fluorinated heterocycle studies)

Industrial-Scale Production Considerations

For industrial synthesis, process optimization focuses on:

  • Continuous Flow Reactors:
    These reactors improve control over reaction parameters such as temperature, mixing, and residence time, enabling scalable and reproducible synthesis.
  • Purification Techniques:
    Recrystallization and chromatographic methods (e.g., column chromatography, preparative HPLC) are employed to achieve high purity of the final compound.
  • Yield and Purity Optimization:
    Reaction conditions are fine-tuned to maximize yield while minimizing by-products and impurities, critical for pharmaceutical-grade material.

Chemical Reaction Analysis Relevant to Preparation

The compound’s preparation often involves:

  • Oxidation and Reduction Steps:
    To introduce or modify functional groups on the triazolopyrimidinone core, oxidation (e.g., using potassium permanganate) or reduction (e.g., sodium borohydride) reactions may be employed.
  • Nucleophilic Substitution:
    Introduction of the fluorophenyl group or other substituents may be achieved via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, particularly when functionalizing the heterocyclic core post-cyclization.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Notes
Condensation 3-fluorophenyl aldehyde + pyrimidine derivative Forms intermediate for cyclization
Cyclization Triazole derivative, K2CO3, DMF, 70–100 °C Forms fused triazolopyrimidinone core
One-pot Cyclocondensation 2-aminothiazoles/oxazoles + fluorinated alkynoates, MeOH, 70 °C High regioselectivity and yields
Oxidation/Reduction KMnO4, NaBH4, inert atmosphere Functional group modifications
Cross-coupling Functionalization Pd or Cu catalysts, boronic acids or alkynes Introduces or modifies aromatic substituents

Research Findings and Optimization Insights

  • The choice of solvent dramatically affects conversion and yield, with protic solvents like methanol often superior for cyclocondensation reactions.
  • Catalyst-free conditions can be sufficient for high yield in some cases, simplifying purification and reducing cost.
  • Transition metal catalysts can enhance yields but may introduce complexity in purification and cost.
  • Temperature control is critical; higher temperatures generally improve conversion but may lower selectivity or cause decomposition.
  • Continuous flow methods are promising for scale-up, providing better control and reproducibility.

Q & A

Basic Question: What are the established synthetic routes for preparing 3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, and what reaction conditions are critical for achieving high yields?

Methodological Answer:
The synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with triazole intermediates. Key steps include:

  • Precursor Activation : Use of coupling agents like EDCI or DCC to activate carboxylic acid groups for amide bond formation (analogous to 's copolymerization design).
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (N₂/Ar) to ensure regioselectivity .
  • Cyclization : Acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃) to promote pyrimidinone ring closure.
    Critical parameters include temperature control (60–80°C for cyclization), solvent polarity (DMF or DMSO enhances solubility), and stoichiometric ratios (1:1.2 for triazole:fluorophenyl precursor). Yield optimization may require iterative adjustment of these variables .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for triazolopyrimidinone derivatives, such as varying antimicrobial potency across studies?

Methodological Answer:
Contradictions often arise from differences in:

  • Purity and Isomerism : Ensure compound purity via HPLC (>98%) and confirm stereochemistry using chiral chromatography or X-ray crystallography (as in ) .
  • Assay Conditions : Standardize MIC (minimum inhibitory concentration) testing with consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media (Mueller-Hinton agar).
  • Structural Variants : Compare substituent effects. For example, 3-fluorophenyl vs. 4-fluorophenyl analogs ( showed hydroxylphenyl substitution reduced activity by 40%) .
  • Meta-Analysis : Apply multivariate regression to isolate variables (e.g., logP, steric effects) influencing bioactivity .

Basic Question: Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and aromatic substitution patterns (e.g., 7.2–8.1 ppm for fluorophenyl protons) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms triazolo-pyrimidinone fusion (as in , where R-factor = 0.069 ensured accuracy) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out adducts.

Advanced Question: What experimental design strategies can optimize the scalability of triazolopyrimidinone synthesis while minimizing hazardous byproducts?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors () to enhance heat/mass transfer and reduce reaction times (e.g., 30 min vs. 6 hr batch processing) .
  • DoE (Design of Experiments) : Use factorial designs to identify critical factors (e.g., temperature, catalyst loading) and model interactions. For example, a 2³ factorial design can optimize yield while minimizing waste .
  • Green Solvents : Replace DMF with Cyrene™ or 2-MeTHF to reduce toxicity .
  • Catalyst Recycling : Immobilize Cu catalysts on silica or magnetic nanoparticles for reuse (≥5 cycles with <5% activity loss) .

Basic Question: How does the fluorine substituent at the 3-position of the phenyl ring influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine increases ring electron deficiency, enhancing electrophilic substitution resistance (meta-directing).
  • Hydrogen Bonding : The C-F group participates in weak H-bonding with biological targets (e.g., enzyme active sites), as shown in docking studies for analogs in .
  • Stability : Fluorine reduces metabolic degradation in vitro, confirmed via LC-MS stability assays (t₁/₂ increased by 2.3× vs. non-fluorinated analogs) .

Advanced Question: What mechanistic insights explain the divergent reactivity of triazolopyrimidinones under varying pH conditions?

Methodological Answer:

  • Acidic Conditions : Protonation at N6 initiates ring-opening to form reactive intermediates (e.g., diazonium species), as observed in ’s oxidation studies .
  • Basic Conditions : Deprotonation at N3 facilitates nucleophilic attacks, enabling functionalization (e.g., alkylation or acylation).
  • pH-Dependent Tautomerism : Neutral pH stabilizes the lactam form, while acidic/basic conditions favor iminol or enolate tautomers, respectively. Monitor via UV-Vis (λ shift from 270 nm to 310 nm in basic media) .

Advanced Question: How can computational methods predict and rationalize the biological target interactions of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., DHFR or kinase PDB entries) to simulate binding poses .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å indicates robust binding) .
  • QSAR Modeling : Develop models correlating substituent descriptors (Hammett σ, molar refractivity) with IC₅₀ values from ’s bioactivity data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
3-(3-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

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